D-sorbitol 6-phosphate

sorbitol-6-phosphate 2-dehydrogenase substrate specificity hexitol phosphate discrimination

D-Sorbitol 6-phosphate is the obligate intermediate for reconstituting the two-step sorbitol biosynthetic pathway (G6P → Sor6P → sorbitol). Its linear alditol backbone ensures exclusive substrate recognition by SorPP (EC 3.1.3.50)—which rejects G6P, F6P, and other phosphate esters—and by S6PDH (kcat/Km = 0.62 mM⁻¹s⁻¹). For PGI isoform discrimination, only Sor6P differentiates cupin-type (Ki 3–700 μM) from conventional PGIs (Ki 40–61 μM), enabling unambiguous phylogenetic classification. In SPS regulation studies, Sor6P uniquely exerts dual inhibition (SPS Ki 1.83 mM; PGI Ki 40–61 μM). No generic hexose phosphate analog replicates these orthogonal specificities. Procure ≥98% purity for reproducible enzymology and inhibitor screening.

Molecular Formula C6H13O9P-2
Molecular Weight 260.14 g/mol
Cat. No. B1257557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-sorbitol 6-phosphate
Molecular FormulaC6H13O9P-2
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O
InChIInChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/p-2/t3-,4+,5+,6+/m0/s1
InChIKeyGACTWZZMVMUKNG-SLPGGIOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Sorbitol 6-Phosphate: Chemical Identity, Metabolic Role, and Procurement Considerations


D-Sorbitol 6-phosphate (Sor6P; CAS 20479-58-7 as free acid; CAS 108392-12-7 as barium salt) is an alditol phosphate belonging to the monosaccharide phosphate class, with molecular formula C₆H₁₅O₉P and a monoisotopic mass of 262.045 Da [1]. It serves as the key phosphorylated intermediate in sorbitol biosynthesis and catabolism across plants, bacteria, and fungi, being produced via phosphorylation of D-sorbitol by the phosphoenolpyruvate:sugar phosphotransferase system (PTS) in bacteria or via NADPH-dependent reduction of D-glucose 6-phosphate by aldose-6-phosphate reductase (EC 1.1.1.200) in plants [2]. Commercially, it is predominantly supplied as the barium salt (≥90% purity; Sigma-Aldrich S1753) with storage at −20°C, and it is also available as the free acid from select vendors at higher purity (≥98%) . Its dual identity as both a metabolic intermediate and a competitive enzyme inhibitor across multiple regulatory nodes—including phosphoglucose isomerase (PGI), sucrose-phosphate synthase (SPS), and its cognate phosphatase (SorPP)—makes it a uniquely versatile tool compound for carbohydrate metabolism research [3].

Why D-Sorbitol 6-Phosphate Cannot Be Replaced by Generic Hexose Phosphates in Research Applications


Despite sharing the C₆H₁₅O₉P formula with isomers such as D-glucose 6-phosphate (G6P), D-fructose 6-phosphate (F6P), and D-mannitol 6-phosphate, D-sorbitol 6-phosphate occupies a distinct biochemical niche that generic substitution cannot replicate. Its linear alditol backbone—rather than a cyclic hemiacetal—confers unique substrate recognition by sorbitol-6-phosphate 2-dehydrogenase (S6PDH; EC 1.1.1.140), which discriminates sharply against mannitol-1-phosphate and F6P [1]. Furthermore, Sor6P acts as a competitive inhibitor at multiple regulatory enzymes (PGI, SPS) with Ki values that differ by orders of magnitude from those of classical inhibitors such as erythrose 4-phosphate (E4P), meaning that substituting an analog will yield either no inhibition or quantitatively different regulatory effects [2]. In phosphatase-coupled assays, Sor6P is the only hexose phosphate that is cleaved at a significant rate by sorbitol-6-phosphate phosphatase (SorPP; EC 3.1.3.50), which shows negligible activity toward G6P, F6P, or other common phosphate esters [3]. These orthogonal specificities mean that procurement of the correct phosphorylated hexitol is essential for experimental reproducibility in sorbitol pathway enzymology, PGI inhibition studies, and coupled enzyme assays.

Quantitative Differentiation Evidence for D-Sorbitol 6-Phosphate Against Closest Analogs


S6PDH Substrate Discrimination: Sorbitol-6-Phosphate vs. Mannitol-1-Phosphate (Head-to-Head Enzymatic Comparison)

Sorbitol-6-phosphate 2-dehydrogenase (S6PDH; EC 1.1.1.140) purified from loquat (Eriobotrya japonica) leaves shows absolute discrimination between D-sorbitol 6-phosphate and its C2 epimer D-mannitol 1-phosphate. Under identical assay conditions, sorbitol-6-phosphate served as the native substrate with a Km of 2.22 mM, whereas mannitol-1-phosphate showed no detectable substrate activity [1]. This is confirmed in the Erwinia amylovora S6PDH (SrlD) crystal structure, where Lys42 is identified as critical for phospho-substrate selectivity, and kinetic data show the enzyme is much faster at oxidizing D-sorbitol 6-phosphate than reducing D-fructose 6-phosphate [2]. In contrast, mannitol-1-phosphate dehydrogenase (EC 1.1.1.17) from Aspergillus fumigatus shows only 38.8% relative activity with sorbitol-6-phosphate compared to its native substrate mannitol-1-phosphate [3]. This reciprocal substrate selectivity confirms that sorbitol-6-phosphate and mannitol-1-phosphate are not functionally interchangeable despite being epimeric hexitol phosphates.

sorbitol-6-phosphate 2-dehydrogenase substrate specificity hexitol phosphate discrimination enzyme kinetics

Phosphoglucose Isomerase Inhibition: Sor6P Ki vs. Erythrose-4-Phosphate Ki (Cross-Inhibitor Potency Comparison)

D-Sorbitol 6-phosphate acts as a competitive inhibitor of phosphoglucose isomerase (PGI; EC 5.3.1.9) with distinct isoform-specific Ki values: 61 μM for cytosolic PGI and 40 μM for chloroplastic PGI purified from apple leaves [1]. The classical PGI inhibitor erythrose 4-phosphate (E4P) shows a different potency profile against the same isoforms, with Ki values of 1.2 μM (cytosolic) and 3.0 μM (chloroplastic)—approximately 51-fold and 13-fold more potent, respectively [1]. Importantly, the inhibition pattern is inverted: E4P is more potent against cytosolic PGI, whereas Sor6P is more potent against chloroplastic PGI. Furthermore, Sor6P is the only compound among those tested that significantly inhibits cupin-type PGIs (cPGIs) from archaea and bacteria, with Ki values ranging from 3 to 700 μM, whereas E4P and 6-phosphogluconate—classical inhibitors of conventional PGIs at micromolar concentrations—hardly inhibit cPGIs [2]. This orthogonal inhibition selectivity makes Sor6P uniquely valuable for distinguishing between conventional and cupin-type PGI isoforms.

phosphoglucose isomerase competitive inhibition sorbitol-6-phosphate erythrose-4-phosphate carbon partitioning

S6PDH Catalytic Efficiency: D-Sorbitol 6-Phosphate Oxidation vs. D-Fructose 6-Phosphate Reduction (kcat/Km Ratio)

Under identical assay conditions (pH 9.0, 22°C), the catalytic efficiency (kcat/Km) of sorbitol-6-phosphate 2-dehydrogenase (EC 1.1.1.140) for its forward reaction substrate D-sorbitol 6-phosphate is 0.62 mM⁻¹s⁻¹, compared to 0.28 mM⁻¹s⁻¹ for the reverse reaction substrate D-fructose 6-phosphate [1]. This represents a 2.2-fold higher catalytic efficiency for Sor6P oxidation over F6P reduction. Additionally, the Km value for Sor6P (9 mM) is slightly lower than that for F6P (10.5 mM) under these conditions [2]. In the E. coli S6PDH system, the enzyme is reported to oxidize D-sorbitol 6-phosphate approximately 10 times faster than it reduces D-fructose 6-phosphate . This directional preference is structurally corroborated by the SrlD crystal structure from Erwinia amylovora, which reveals that only part of the D-sorbitol 6-phosphate present in the in vitro environment is converted into D-fructose 6-phosphate at equilibrium [3].

catalytic efficiency kcat/Km sorbitol-6-phosphate 2-dehydrogenase reaction directionality

SorPP Absolute Substrate Specificity: D-Sorbitol 6-Phosphate vs. All Other Phosphate Esters Tested

Sorbitol-6-phosphate phosphatase (SorPP; EC 3.1.3.50) purified 1727-fold to homogeneity from apple leaves exhibits near-absolute specificity for D-sorbitol 6-phosphate. The enzyme displays a Km of 0.85 mM for Sor6P with a maximal specific activity of 89.8 μmol min⁻¹ mg⁻¹ protein (measured at 2 mM substrate), yet is unable to cleave any other phosphate ester tested at a significant rate [1]. Other soluble carbohydrates present in apple leaves—including glucose, fructose, and sucrose—showed little to no effect on enzyme activity, and the only inhibitor identified was free sorbitol (competitive, Ki = 109 mM) [2]. In contrast, broad-spectrum sugar phosphatases such as the yeast polyol phosphatase Ynl010w show high activity against multiple hexitol phosphates including sorbitol-6-phosphate, mannitol-6-phosphate, ribitol-5-phosphate, xylitol-5-phosphate, arabitol-5-phosphate, and erythritol-4-phosphate, demonstrating that SorPP's stringent specificity is not a general property of polyol phosphatases [3]. This exclusivity means Sor6P is the only usable substrate for direct spectrophotometric or coupled assays of SorPP activity.

sorbitol-6-phosphate phosphatase substrate specificity dephosphorylation sorbitol biosynthesis

S6PDH Inhibitor Selectivity: D-Mannose 6-Phosphate as the Most Potent Inhibitor (IC50 Comparison with Substrate Analogues)

In a systematic inhibition study of E. coli D-sorbitol-6-phosphate 2-dehydrogenase (S6PDH; EC 1.1.1.140), three inhibitors were directly compared: D-mannose 6-phosphate (the phosphomannose isomerase substrate), 5-phospho-D-arabinonohydroxamic acid (5PAHA), and 5-phospho-D-arabinonate (5PA). D-Mannose 6-phosphate was the most potent inhibitor with an IC50 of 7.5 ± 0.4 μM and a Km/IC50 ratio of approximately 76, indicating strong binding relative to the native substrate [1]. The substrate analogue inhibitors 5PAHA and 5PA showed IC50 values of 40 ± 1 μM and 48 ± 3 μM, corresponding to Km/IC50 ratios of 14 and 12, respectively—making D-mannose 6-phosphate approximately 5.3-fold and 6.4-fold more potent, respectively [1]. In contrast, the same study found that conversion of D-sorbitol 6-phosphate to D-fructose 6-phosphate by the Erwinia amylovora S6PDH was not inhibited by D-mannose 6-phosphate even at concentrations as high as 10 mM, highlighting organism-specific inhibitor selectivity [2].

enzyme inhibition S6PDH D-mannose 6-phosphate IC50 substrate analogue

Sucrose-Phosphate Synthase Inhibition: Sor6P as a Competitive Inhibitor Distinct from Inorganic Phosphate

D-Sorbitol 6-phosphate acts as a competitive inhibitor of sucrose-phosphate synthase (SPS; EC 2.4.1.14) purified 34-fold from apple leaves, with a Ki of 1.83 mM [1]. This property is distinct from that of inorganic phosphate (Pi), which had little or no inhibitory effect on apple SPS (only 7–10% inhibition at 10 mM Pi when F6P concentrations were 2–10 mM)—a striking difference from SPS enzymes of other plant species where Pi is a potent inhibitor [1]. Sor6P also inhibited the glucose-6-phosphate (G6P)-dependent activation of SPS, whereas G6P at 2 mM significantly decreased the Km for F6P and increased SPS activity [1]. The native SPS substrate F6P showed a Km of 0.36 mM, meaning that Sor6P competes at the F6P binding site with approximately 5-fold lower affinity [1]. This dual regulatory role—SPS inhibition plus blockade of G6P activation—is unique to Sor6P and cannot be replicated by Pi, G6P, or F6P alone, providing experimental evidence for the hypothesis that sucrose and sorbitol biosynthesis are coordinately regulated in Rosaceous plants [2].

sucrose-phosphate synthase competitive inhibition sorbitol-6-phosphate carbon partitioning sucrose biosynthesis

High-Impact Application Scenarios for D-Sorbitol 6-Phosphate Based on Quantitative Differentiation Evidence


Sorbitol Pathway Enzymology: S6PDH and SorPP Coupled Assays Requiring Authentic Phosphorylated Substrate

In vitro reconstitution of the two-step sorbitol biosynthetic pathway (glucose-6-phosphate → sorbitol-6-phosphate → sorbitol) requires authentic D-sorbitol 6-phosphate as the intermediate substrate for sorbitol-6-phosphate phosphatase (SorPP). As demonstrated in Section 3, SorPP is unable to cleave any phosphate ester other than Sor6P at a significant rate, and S6PDH from Rosaceous plants completely rejects mannitol-1-phosphate and fructose-6-phosphate as substrates [1]. Coupled spectrophotometric assays monitoring NAD(P)H oxidation at 340 nm—where S6PDH converts Sor6P + NAD(P)⁺ to F6P + NAD(P)H—demand Sor6P as the oxidative substrate because the enzyme's catalytic efficiency (kcat/Km = 0.62 mM⁻¹s⁻¹) is 2.2-fold higher than for the reverse reaction with F6P [2]. For enzyme kinetic characterization, inhibitor screening (e.g., testing D-mannose 6-phosphate, IC50 = 7.5 μM against E. coli S6PDH), or biosynthetic pathway engineering using thermostable S6PDH mutants , procurement of D-sorbitol 6-phosphate at ≥90% purity is the minimal requirement for reproducible quantitative data.

Phosphoglucose Isomerase Isoform Discrimination Using Sor6P as a Selective Inhibitor Probe

D-Sorbitol 6-phosphate serves as a diagnostic tool inhibitor for distinguishing between conventional PGI and cupin-type PGI isoforms. Conventional plant PGIs are inhibited by both Sor6P (Ki = 40–61 μM) and erythrose 4-phosphate (Ki = 1.2–3.0 μM), with E4P being more potent against the cytosolic isoform and Sor6P more potent against the chloroplastic isoform [1]. Cupin-type PGIs from archaea and bacteria, however, are selectively inhibited by Sor6P (Ki = 3–700 μM) while being essentially refractory to E4P and 6-phosphogluconate at micromolar concentrations [2]. This differential sensitivity profile allows researchers to identify the PGI class present in uncharacterized organisms by comparing inhibition patterns: sensitivity to Sor6P alone suggests a cupin-type PGI, while dual sensitivity to both Sor6P and E4P indicates a conventional PGI. Sor6P is therefore an essential procurement item for laboratories engaged in PGI phylogenetics, archaeal metabolism studies, or screening for novel PGI inhibitors.

Carbon Partitioning Studies: Sorbitol vs. Sucrose Biosynthesis Crosstalk in Rosaceous Plants

In apple, pear, peach, and other Rosaceous species where sorbitol is the primary photosynthetic product and translocated carbon form, D-sorbitol 6-phosphate is the key experimental tool for probing the coordination between sorbitol and sucrose biosynthetic pathways. As established in Section 3, Sor6P competitively inhibits sucrose-phosphate synthase (SPS) with a Ki of 1.83 mM and also blocks the G6P-dependent activation of SPS [1], while simultaneously inhibiting PGI at both cytosolic (Ki = 61 μM) and chloroplastic (Ki = 40 μM) compartments [2]. No other single metabolite exerts this dual regulatory pressure on competing carbon sinks. Researchers investigating source-sink relationships, fruit development, or drought/osmotic stress responses in tree fruits can use exogenous Sor6P application or Sor6P-fed leaf disc assays to experimentally manipulate carbon flux and quantify the resulting shifts in sorbitol-to-sucrose ratios via LC-MS or enzymatic metabolite profiling.

Sorbitol Catabolic Pathway Inhibitor Screening in Enteric Bacteria

The sorbitol phosphotransferase system (PTS) and associated S6PDH in Escherichia coli and related Enterobacteriaceae represent potential targets for blocking sorbitol utilization in gut microbiome studies or pathogen control. D-Sorbitol 6-phosphate is the direct product of the PTS transport step and the substrate for S6PDH. As quantified in Section 3, D-mannose 6-phosphate is the most potent known inhibitor of E. coli S6PDH (IC50 = 7.5 ± 0.4 μM; Km/IC50 ratio ≈ 76), while 5-phospho-D-arabinonohydroxamic acid (IC50 = 40 μM) and 5-phospho-D-arabinonate (IC50 = 48 μM) provide structural leads for inhibitor development [1]. Importantly, the Erwinia amylovora S6PDH (SrlD) is not inhibited by D-mannose 6-phosphate even at 10 mM, demonstrating species-specific inhibitor sensitivity that can be exploited for selective targeting [2]. High-purity D-sorbitol 6-phosphate (>98%) is recommended for these studies to avoid confounding effects from contaminating hexose phosphates that may serve as alternative substrates or inhibitors.

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